Bedoradrine, also known by its developmental code MN-221, is synthesized to enhance selectivity towards β2-adrenergic receptors. This specificity aims to minimize off-target effects that can lead to adverse cardiovascular events, which are common with less selective β2-agonists. The drug's classification as a systemic bronchodilator positions it as a potential alternative in cases where inhaled medications are insufficient due to severe airflow obstruction .
The synthesis of bedoradrine involves several chemical reactions aimed at constructing its complex molecular framework. While specific synthesis pathways are proprietary, the general approach includes the following steps:
Bedoradrine's molecular structure is characterized by a complex arrangement that facilitates its interaction with β2-adrenergic receptors. The precise molecular formula and structural details are critical for understanding its pharmacodynamics:
The three-dimensional conformation of bedoradrine allows it to fit into the β2-receptor binding site effectively, enhancing its agonistic activity .
Bedoradrine undergoes various chemical reactions during its synthesis and therapeutic action:
The mechanism of action of bedoradrine involves:
This mechanism highlights bedoradrine's potential effectiveness in managing acute exacerbations of asthma and COPD by rapidly improving airflow .
Bedoradrine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective delivery systems that maximize therapeutic outcomes while minimizing side effects .
Bedoradrine's primary applications lie in respiratory medicine:
The ongoing research aims to establish bedoradrine as a reliable therapeutic agent that can provide significant benefits over existing bronchodilators .
Bedoradrine sulfate (chemical name: 1-(3-((((6S)-6-((((2R)-2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)phenyl)ethan-1-one sulfate; development codes MN-221, KUR-1246) is a novel, highly selective β₂-adrenoceptor agonist. Its molecular formula is C₂₄H₃₂N₂O₅·½H₂SO₄, corresponding to a molecular weight of 477.56 g/mol for the sulfate salt form [7] [9]. The compound features a complex chiral structure with two stereogenic centers, adopting an (R,R) configuration critical for optimal receptor binding and pharmacological activity. Key structural elements include:
Table 1: Molecular Properties of Bedoradrine Sulfate
Property | Specification |
---|---|
CAS Registry Number | 194785-31-4 |
Empirical Formula | C₂₄H₃₂N₂O₅·½H₂SO₄ |
Molecular Weight | 477.56 g/mol |
Stereochemistry | (R,R)-enantiomer |
Aqueous Solubility (DMSO) | 50 mg/mL (104.7 mM) |
Selectivity Ratio (β₂:β₁) | >1,000:1 (confirmed via receptor binding assays) |
The compound exhibits moderate water solubility (solubilized via sulfate salt formation) and is readily soluble in polar organic solvents like dimethyl sulfoxide (104.7 mM) and methanol [7]. Its high β₂-adrenergic receptor selectivity stems from structural optimizations within the phenethylamine headgroup and the tetralin spacer region, minimizing off-target interactions with β₁-adrenergic receptors and reducing cardiovascular side-effect potential compared to non-selective agonists [9] [10].
The synthesis of Bedoradrine employs a multi-step sequence emphasizing stereocontrol and yield optimization. The route converges through key intermediates: (R)-2-(4-(benzyloxy)-3-(2-hydroxyethyl)phenethyl)-2-hydroxyethan-1-amine and (7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol [7]. Critical synthetic steps include:
Table 2: Key Synthetic Steps and Optimization Parameters
Step | Reagents/Conditions | Purpose | Yield Improvement |
---|---|---|---|
Enantiomeric Resolution | L-Tartaric acid/ethanol recrystallization | Obtain (R)-phenethylamine | >99% ee |
Amide Bond Formation | HATU, DIPEA, DCM, 25°C, 12h | Join tetralin and phenylacetate moieties | Reduced epimerization (≤1%) |
O-Debenzylation | Pd/C, H₂ (50 psi), methanol, 6h | Remove protecting group | Catalyst loading <1 wt% |
Salt Formation | H₂SO₄ in ethyl acetate, 0°C | Enhance crystallinity and solubility | Controlled stoichiometry |
Process optimization focused on minimizing epimerization during amide coupling through low-temperature activation and avoiding strong bases. Purification leverages crystallization techniques rather than chromatography for scalability, achieving >99.5% chemical purity as confirmed by high-performance liquid chromatography (HPLC) [7]. The synthetic route has been validated at multi-kilogram scale with consistent yields exceeding 65% overall.
Deuterated analogs of Bedoradrine, specifically O-Methyphenyl Bedoradrine-d₆ (EVT-1504643), incorporate six deuterium atoms at methyl groups within the dimethylaminoacetamide moiety. The molecular formula for this isotopolog is C₃₁H₃₂D₆N₂O₅ with a molecular weight of 524.68 g/mol [1] [4]. Synthesis involves:
Deuteration primarily serves two research purposes:
Table 3: Properties and Applications of Deuterated Bedoradrine
Property/Application | Details |
---|---|
Catalog Identifier | EVT-1504643 |
Molecular Formula | C₃₁H₃₂D₆N₂O₅ |
Molecular Weight | 524.68 g/mol |
Isotopic Purity | ≥98 atom % D |
Metabolic Stability | 2.3-fold increased half-life in human liver microsomes vs. protiated form |
Research Applications | Metabolic pathway mapping; Quantitation in biological matrices; Mechanism studies |
These deuterated derivatives are strictly designated for non-human research, facilitating mechanistic studies without therapeutic applications [1]. The deuteration strategy exemplifies rational molecular design to overcome limitations of protiated drugs while maintaining pharmacological activity—a principle applicable to optimizing other β₂-agonists [4] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7